Cas no 1341988-45-1 (2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid)

2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid structure
1341988-45-1 structure
商品名:2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
CAS番号:1341988-45-1
MF:C7H10ClN3O2
メガワット:203.626200199127
CID:5745690
PubChem ID:64447229

2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoicacid
    • 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
    • AKOS013770726
    • 1341988-45-1
    • EN300-1123435
    • 1H-Pyrazole-1-propanoic acid, α-amino-4-chloro-5-methyl-
    • 2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
    • インチ: 1S/C7H10ClN3O2/c1-4-5(8)2-10-11(4)3-6(9)7(12)13/h2,6H,3,9H2,1H3,(H,12,13)
    • InChIKey: GZPYLJVXPDGOLA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=NN(C=1C)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 203.0461543g/mol
  • どういたいしつりょう: 203.0461543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.4
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • 密度みつど: 1.54±0.1 g/cm3(Predicted)
  • ふってん: 379.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.98±0.10(Predicted)

2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123435-5.0g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1
5g
$4475.0 2023-06-09
Enamine
EN300-1123435-0.25g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1123435-1.0g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1
1g
$1543.0 2023-06-09
Enamine
EN300-1123435-5g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
5g
$3479.0 2023-10-26
Enamine
EN300-1123435-0.1g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1123435-0.5g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
0.5g
$1152.0 2023-10-26
Enamine
EN300-1123435-10g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
10g
$5159.0 2023-10-26
Enamine
EN300-1123435-2.5g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
2.5g
$2351.0 2023-10-26
Enamine
EN300-1123435-10.0g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1
10g
$6635.0 2023-06-09
Enamine
EN300-1123435-0.05g
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
1341988-45-1 95%
0.05g
$1008.0 2023-10-26

2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 関連文献

2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acidに関する追加情報

Introduction to 2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid (CAS No. 1341988-45-1)

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, with the chemical identifier CAS No. 1341988-45-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a propanoic acid backbone substituted with an amino group at the second position and a pyrazole ring at the third position, which is further modified by a chloro group at the fourth position and a methyl group at the fifth position of the pyrazole ring.

The pyrazole moiety is particularly noteworthy as it is a common pharmacophore in many biologically active molecules. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chloro group in the structure can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with biological targets. Additionally, the combination of an amino group and a carboxylic acid group makes this compound a potential precursor for various functional derivatives, including peptides, protease inhibitors, and other bioactive molecules.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The pyrazole scaffold has been particularly successful in this regard, with numerous derivatives showing promise in preclinical and clinical studies. For instance, some pyrazole-based compounds have demonstrated efficacy in treating neurological disorders by modulating neurotransmitter activity. The structural flexibility of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid allows for further modifications that could enhance its pharmacological properties, making it a valuable building block for drug discovery efforts.

One of the most exciting applications of this compound is in the development of targeted therapies for cancer. Pyrazole derivatives have shown promise as kinase inhibitors, which are crucial in disrupting cancer cell signaling pathways. The chloro-substituted pyrazole ring in 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid may specifically interact with certain kinases, leading to potent antitumor effects. Furthermore, the propanoic acid moiety can be further functionalized to introduce additional binding pockets or enhance solubility, which could improve drug delivery and bioavailability.

Another area where this compound shows potential is in the treatment of inflammatory diseases. Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which catalyze the production of pro-inflammatory mediators. Some pyrazole derivatives have been found to inhibit these enzymes effectively. The structural features of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid make it a suitable candidate for designing COX/LOX inhibitors that could provide relief from conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole ring efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research and commercial applications.

In conclusion, 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-y]propanoic acid (CAS No. 1341988_45_1) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an excellent candidate for developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely that its importance in drug discovery will only continue to grow.

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